Scaffold-Level SARS-CoV-2 3CLpro Inhibitory Activity: Indeno[1,2-d]thiazole Core Benchmarking
Although direct data for N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide against SARS-CoV-2 3CLpro are not publicly available, the shared 8H-indeno[1,2-d]thiazole core has been biochemically evaluated. The representative compound 7a (8H-indeno[1,2-d]thiazole derivative) inhibited SARS-CoV-2 3CLpro with an IC50 of 1.28 ± 0.17 μM [1]. This establishes a class-level baseline for the core scaffold. The naphthalen-1-yl acetamide substituent present in the target compound is expected to impart differentiated steric and lipophilic character relative to the substituents in 7a, which will likely modulate both potency and selectivity; however, no head-to-head comparison data are currently available.
| Evidence Dimension | SARS-CoV-2 3CLpro inhibition |
|---|---|
| Target Compound Data | No direct data available for CAS 681159-37-5 |
| Comparator Or Baseline | Compound 7a (8H-indeno[1,2-d]thiazole derivative): IC50 = 1.28 ± 0.17 μM |
| Quantified Difference | Cannot be calculated; only class-level baseline established |
| Conditions | Biochemical FRET-based assay against recombinant SARS-CoV-2 3CLpro [1] |
Why This Matters
The core scaffold demonstrates measurable enzyme inhibition, providing a rationale for antiviral screening of the target compound; however, procurement for direct use as a validated 3CLpro inhibitor is not supported by direct data.
- [1] Wu J, Feng B, Gao LX, Zhang C, Li J, Xiang DJ, Zang Y, Wang WL. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules. 2022;27(10):3359. View Source
